N-(4-bromo-2-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a brominated aromatic ring, a methoxypiperidine moiety, and a benzamide core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves the following steps:
Amidation: The formation of the benzamide core by reacting the brominated aromatic compound with 4-(4-methoxypiperidin-1-yl)benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The brominated aromatic ring can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce dehalogenated or hydrogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated aromatic ring and methoxypiperidine moiety may play crucial roles in binding to these targets and modulating their activity. The exact pathways and molecular interactions would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide: Similar structure with a chlorine atom instead of bromine.
N-(4-bromo-2-methylphenyl)-4-(4-hydroxypiperidin-1-yl)benzamide: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
N-(4-bromo-2-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide is unique due to the presence of the bromine atom and methoxypiperidine moiety, which may confer distinct chemical and biological properties compared to its analogs. These structural features could influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-14-13-16(21)5-8-19(14)22-20(24)15-3-6-17(7-4-15)23-11-9-18(25-2)10-12-23/h3-8,13,18H,9-12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECLGAFHGIVTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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